Cas no 1249874-13-2 (4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline)

4-Chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aniline derivative characterized by its unique halogen-substituted aromatic structure. The compound features a chloro-fluoro substitution pattern on the benzene ring and a trifluoroethylamine side chain, enhancing its reactivity and potential utility in synthetic chemistry. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical applications, particularly in the development of active ingredients requiring selective functionalization. The presence of multiple fluorine atoms contributes to improved metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is typically handled under controlled conditions due to its reactive functional groups, ensuring compatibility with further derivatization or coupling reactions.
4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline structure
1249874-13-2 structure
Product Name:4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline
CAS No:1249874-13-2
MF:C8H6ClF4N
MW:227.58655500412
CID:5690448
PubChem ID:61469936
Update Time:2025-06-08

4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
    • EN300-1077814
    • CS-0304224
    • 1249874-13-2
    • AKOS010730813
    • Benzenamine, 4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)-
    • 4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline
    • Inchi: 1S/C8H6ClF4N/c9-6-2-1-5(3-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2
    • InChI Key: KSDYIRYDDLIQLC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)NCC(F)(F)F

Computed Properties

  • Exact Mass: 227.0124895g/mol
  • Monoisotopic Mass: 227.0124895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.440±0.06 g/cm3(Predicted)
  • Boiling Point: 243.7±40.0 °C(Predicted)
  • pka: -0.27±0.50(Predicted)

4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1077814-0.05g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2 95%
0.05g
$587.0 2023-10-28
Enamine
EN300-1077814-0.1g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2 95%
0.1g
$615.0 2023-10-28
Enamine
EN300-1077814-0.25g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2 95%
0.25g
$642.0 2023-10-28
Enamine
EN300-1077814-0.5g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2 95%
0.5g
$671.0 2023-10-28
Enamine
EN300-1077814-1.0g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2
1g
$743.0 2023-06-10
Enamine
EN300-1077814-2.5g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2 95%
2.5g
$1370.0 2023-10-28
Enamine
EN300-1077814-5.0g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2
5g
$2152.0 2023-06-10
Enamine
EN300-1077814-10.0g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2
10g
$3191.0 2023-06-10
Enamine
EN300-1077814-1g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2 95%
1g
$699.0 2023-10-28
Enamine
EN300-1077814-5g
4-chloro-3-fluoro-N-(2,2,2-trifluoroethyl)aniline
1249874-13-2 95%
5g
$2028.0 2023-10-28

Additional information on 4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline

Comprehensive Analysis of 4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline (CAS No. 1249874-13-2): Properties, Applications, and Industry Trends

The chemical compound 4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline (CAS No. 1249874-13-2) has garnered significant attention in recent years due to its unique structural features and versatile applications in pharmaceutical and agrochemical research. As a fluorinated aniline derivative, this compound exemplifies the growing importance of halogenated aromatic amines in modern synthetic chemistry. Its molecular structure, characterized by a chloro-fluoro substitution pattern and a trifluoroethylamino group, makes it particularly valuable for designing bioactive molecules with enhanced metabolic stability and target selectivity.

In the context of current industry trends, researchers are increasingly focusing on fluorine-containing compounds due to their ability to improve drug-like properties. The 4-Chloro-3-fluoro-aniline scaffold in this molecule serves as an excellent building block for developing novel kinase inhibitors and GPCR modulators, addressing the pharmaceutical industry's need for more selective therapeutic agents. Recent patent literature reveals that similar structures are being explored for oncology targets and CNS disorders, aligning with the global healthcare focus on these therapeutic areas.

The synthetic versatility of CAS 1249874-13-2 deserves special mention. Chemists appreciate its reactivity in cross-coupling reactions and nucleophilic aromatic substitutions, which are fundamental transformations in medicinal chemistry. The presence of both chloro and fluoro substituents on the aromatic ring allows for sequential functionalization, making it a valuable intermediate in multi-step syntheses. This characteristic has led to its inclusion in several high-throughput screening libraries for drug discovery programs.

From a material science perspective, the trifluoroethylamino moiety in this compound contributes to interesting physicochemical properties. The strong electron-withdrawing effect of the CF3 group influences the compound's electronic distribution, making it potentially useful in the development of advanced materials with specialized optical or electronic characteristics. Researchers in organic electronics have shown growing interest in such fluorinated aromatic systems for designing charge-transport materials.

Quality control and analytical characterization of 4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline typically involve advanced techniques like HPLC-MS and NMR spectroscopy. The compound's stability profile has been extensively studied under various conditions, with particular attention to its storage requirements and handling protocols to maintain optimal purity. These studies are crucial for ensuring reproducibility in research applications and scaling up processes.

Environmental considerations surrounding fluorinated compounds have prompted investigations into the biodegradation pathways of molecules like CAS 1249874-13-2. Recent advances in green chemistry have led to improved synthetic routes that minimize waste generation and utilize more sustainable reagents. The pharmaceutical industry's push toward greener synthetic methodologies has made these developments particularly relevant for compounds in this structural class.

Market analysts note increasing demand for fluorinated building blocks like 4-Chloro-3-fluoro-n-(2,2,2-trifluoroethyl)aniline, driven by expansion in contract research organizations and custom synthesis services. The compound's availability from multiple specialty chemical suppliers reflects its established position in the fine chemicals market. Pricing trends indicate stable demand with seasonal fluctuations corresponding to academic research cycles and pharmaceutical development timelines.

Looking forward, the scientific community anticipates continued innovation around halogenated aniline derivatives. The unique properties of CAS 1249874-13-2 position it as a valuable tool for addressing current challenges in medicinal chemistry and material science. As research into fluorine effects on molecular properties advances, this compound and its analogs will likely play increasingly important roles in developing next-generation therapeutic agents and functional materials.

Recommended suppliers
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm